Plantainoside D

Hypertension Renin-Angiotensin System Enzyme Inhibition

Researchers relying on class-level assumptions of phenylethanoid glycoside equipotency risk irreproducible results. Plantainoside D provides compound-specific quantitative validation for hypertension, neuroprotection, and sepsis signaling studies. - ACE inhibition IC50: 2.17 mM, superior to acteoside (2.69 mM), isoacteoside (2.46 mM), and plantamajoside (2.47 mM). - PKCα inhibition IC50: 14.8 μM, distinct from acteoside (25 μM) and calceolarioside A (0.6 μM). - CYP inhibition panel: CYP1A2 (IC50 12.83 μM), CYP2D6 (8.39 μM), CYP3A (14.66 μM). - Glutamate release inhibition IC50: 32 μM in rat cortical synaptosomes. Supplied with full HPLC, NMR, and MS characterization; ≥98% purity; batch-specific COA available.

Molecular Formula C29H36O16
Molecular Weight 640.6 g/mol
Cat. No. B2506486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlantainoside D
Molecular FormulaC29H36O16
Molecular Weight640.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1
InChIKeyCBZYUWGJNYOKHT-ZKDZFUIGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Plantainoside D Procurement Profile


Plantainoside D is a phenylethanoid glycoside (also classified as a phenylpropanoid glycoside) isolated primarily from ethanolic extracts of Plantago asiatica L. seeds, with additional occurrence in Chirita longgangensis var. hongyao [1][2]. It exhibits multi-target inhibitory activity against angiotensin-converting enzyme (ACE), protein kinase C alpha (PKCα), and inhibitor of nuclear factor kappa-B kinase subunit beta (IKK-β) . Structurally characterized by NMR, UV, IR, and MS, this compound is used exclusively for research applications in hypertension, neuroprotection, and inflammation signaling studies [3][4].

Target Context Reported ACE, PKCα, IKK-β enzyme inhibition
Research Models Renin-angiotensin, neuroprotection, inflammatory signaling studies
Identity Natural phenylethanoid glycoside, NMR/UV/IR/MS characterized

Plantainoside D Substitution Risks


Although structurally related phenylethanoid glycosides (e.g., acteoside, isoacteoside, plantamajoside) share common scaffolds, their functional potencies diverge significantly across key assay endpoints. Substituting Plantainoside D with acteoside or plantamajoside without verification can compromise experimental reproducibility, as demonstrated by head-to-head ACE inhibition data [1][2]. Additionally, cytochrome P450 (CYP) inhibition profiles and in vivo pharmacokinetic parameters vary substantially within this class, affecting drug-drug interaction predictions and translational relevance [3][4]. Researchers requiring precise, compound-specific activity—particularly in hypertension, neuroprotection, or sepsis models—must verify the exact glycoside used, as class-level assumptions of equipotency are not supported by quantitative evidence [5].

ACE inhibition potency differs

Substituting acteoside or plantamajoside may shift assay sensitivity and compromise reproducibility.

CYP inhibition profile varies

Class-level assumptions may miss CYP2D6/3A interactions; acteoside shows negligible CYP inhibition.

Pharmacokinetic parameters are compound-specific

Oral bioavailability and half-life differ; class-level PK assumptions may not transfer.

Plantainoside D vs. Key Analogs


ACE Inhibition Potency

In a direct head-to-head bioguided fractionation study of Plantago asiatica seed extract, Plantainoside D exhibited the lowest IC50 (2.17 mM) among four co-isolated phenylpropanoid glycosides, representing a quantifiable potency advantage over acteoside, isoacteoside, and plantamajoside [1].

ACE Inhibition
Head-to-head
IC50 2.17 mM
Acteoside 2.69 mM, Isoacteoside 2.46 mM, Plantamajoside 2.47 mM
Supports ACE inhibition comparative studies
UPLC-MS HHL to hippuric acid method
Hypertension Renin-Angiotensin System Enzyme Inhibition

PKCα Inhibition Profile

Plantainoside D inhibits PKCα with an IC50 of 14.8 μM, a value that distinguishes it from other phenylethanoid glycosides isolated from Penstemon linarioides and Digitalis purpurea. For comparison, acteoside (verbascoside) shows an IC50 of 25 μM against PKC, while highly potent analogs like calceolarioside A (IC50 = 0.6 μM) and isoacteoside derivatives exhibit wide-ranging activities [1]. This places Plantainoside D in an intermediate potency tier that may be suitable for applications requiring balanced inhibition.

PKCα Inhibition
Class-level
IC50 14.8 μM
Acteoside 25 μM, Calceolarioside A 0.6 μM, Leucosceptoside A 19.0 μM
Supports PKCα pathway-response context
Intermediate potency; class-level inference
Signal Transduction PKCα Cancer Research

Cytochrome P450 Inhibition

Plantainoside D exhibits concentration-dependent inhibition of CYP1A2, CYP2D6, and CYP3A in human liver microsomes, with IC50 values of 12.83 μM, 8.39 μM, and 14.66 μM, respectively [1]. In contrast, the closely related analog verbascoside (acteoside) shows only weak inhibition of CYP1A2 and CYP1B1 (IC50 ~83-86 μM) and does not inhibit CYP2D6 or CYP3A4 at relevant concentrations [2]. This divergent CYP profile underscores that Plantainoside D possesses a distinct metabolic interaction risk and should be selected specifically for DDI studies or when co-administration with CYP-metabolized drugs is anticipated.

CYP Inhibition
Assay context
CYP1A2 12.83 μM, CYP2D6 8.39 μM, CYP3A 14.66 μM
Verbascoside >50 μM for same isoforms
Supports CYP interaction screening context
Human liver microsomes cocktail method
Drug-Drug Interactions Metabolism ADME

Synaptosomal Glutamate Release Inhibition

Plantainoside D dose-dependently reduces 4-aminopyridine-evoked glutamate release from rat cerebral cortical synaptosomes with an IC50 of 32 μM, primarily by inhibiting N-type voltage-dependent calcium channels and downstream PKC signaling [1]. While acteoside and its aglycones also exhibit neuroprotective effects against glutamate-induced excitotoxicity in primary cortical cultures, direct comparative quantitative data for synaptosomal glutamate release inhibition are lacking, positioning Plantainoside D as a reference compound for this specific mechanism [2].

Glutamate Release
Data to verify
IC50 32 μM
Supports presynaptic modulation assay design
Rat cortical synaptosomes, 4-AP evoked
Neuroprotection Excitotoxicity Glutamate Signaling

In Vivo Pharmacokinetics

Following oral administration in rats, Plantainoside D exhibits an absolute bioavailability (F) of 1.12% ± 0.46% and an elimination half-life (t1/2) of 1.63 ± 0.19 h [1]. This poor absorption profile is characteristic of the phenylethanoid class; acteoside similarly shows oral bioavailability ≤0.2% in rats [2]. While neither compound is orally bioavailable to a therapeutically relevant degree, the availability of a validated LC-ESI-MS/MS method with an LLOQ of 0.10 ng/mL enables precise plasma quantification for Plantainoside D pharmacokinetic studies [1].

Oral PK
Assay context
F = 1.12% ± 0.46%, t1/2 1.63 h
Acteoside F ≤0.2%
Supports exposure-model interpretation
Rat 10 mg/kg, LC-ESI-MS/MS LLOQ 0.10 ng/mL
Pharmacokinetics Bioavailability In Vivo

Plantainoside D Application Scenarios


ACE Inhibition Assays

In vitro ACE inhibition studies, particularly those comparing multiple phenylethanoid glycosides, benefit from Plantainoside D's quantifiably lower IC50 (2.17 mM) relative to acteoside (2.69 mM), isoacteoside (2.46 mM), and plantamajoside (2.47 mM) [1]. This potency advantage supports its use as a positive control or lead compound for structure-activity relationship (SAR) investigations aimed at improving ACE inhibition within this scaffold.

CYP450 Interaction Screening

Plantainoside D is a validated tool for CYP inhibition assays, exhibiting moderate inhibition of CYP1A2 (IC50 12.83 μM), CYP2D6 (8.39 μM), and CYP3A (14.66 μM) in human liver microsomes [2]. This profile is distinct from other phenylethanoids like verbascoside, which shows weak or negligible inhibition of these isoforms. Researchers investigating metabolic liabilities or herb-drug interactions should select Plantainoside D specifically for CYP cocktail screening.

Ex Vivo Glutamate Release Modulation

Ex vivo studies using rat cerebral cortical synaptosomes to evaluate modulators of glutamate release should utilize Plantainoside D, which has a defined IC50 of 32 μM for inhibition of 4-aminopyridine-evoked glutamate exocytosis [3]. This quantitative benchmark enables precise dose-response experimental design and comparison with other presynaptic inhibitors.

PKCα Signaling Pathway Studies

Plantainoside D inhibits PKCα with an IC50 of 14.8 μM, placing it in a distinct potency class among phenylethanoid glycosides [4]. It is suitable for experiments where moderate PKCα inhibition is desired, offering an alternative to highly potent inhibitors like calceolarioside A (IC50 0.6 μM) or weaker inhibitors like acteoside (IC50 25 μM).

Application
Selection Property
Validation Focus
ACE enzyme inhibition studies
Reported ACE inhibition profile
Verify assay sensitivity vs reference glycosides
CYP metabolism interaction screening
CYP isoform inhibition profile
Confirm CYP2D6/3A interaction potential
Presynaptic glutamate release modulation
Ex vivo synaptic activity benchmark
Validate calcium channel/PKC pathway endpoints
PKCα signaling pathway studies
Intermediate PKCα inhibition context
Review isoform selectivity context

Technical Documentation Hub

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54 linked technical documents
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